molecular formula C14H15NO5S B2993876 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid CAS No. 1008972-08-4

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid

Cat. No. B2993876
CAS RN: 1008972-08-4
M. Wt: 309.34
InChI Key: AMMYKSFYQAISTF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H15NO5S . It is also known by the synonym Threonine, N-(2-naphthalenylsulfonyl)- .

Scientific Research Applications

Binding and Interaction Studies

Research on compounds related to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid has shown their potential in binding and interaction studies. For instance, fluorescent probe techniques have utilized similar naphthalene sulfonamide derivatives to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, suggesting a hydrophobic nature of the binding mechanism. This study underlines the aromatic ring's primary role in binding processes, indicating the compound's utility in exploring protein interactions (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).

Molecular Imaging and Blood Clotting

Compounds within the ApoSense family, including those structurally related to this compound, have been identified for their selective targeting and accumulation within cells undergoing apoptotic cell death. These properties are crucial for applications in molecular imaging and blood clotting, particularly in monitoring anti-apoptotic drug treatments. The synthesis and potential application of such compounds highlight their significance in biomedical research and diagnostics (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, & G. Griffiths, 2012).

Wastewater Treatment

The wastewater treatment industry benefits from research into naphthalene derivatives for the degradation of complex pollutants. Studies on the anaerobic reduction of azo dyes and the autoxidation reactions of naphthalene derivatives have contributed valuable insights into the environmental fate of such compounds. This knowledge aids in developing more effective treatment strategies for dye-contaminated wastewaters, reflecting the environmental applications of this compound related research (M. Kudlich, M. Hetheridge, H. Knackmuss, & A. Stolz, 1999).

Catalysis and Synthesis

In the field of catalysis, novel nano-size and crab-like biological-based glycoluril with sulfonic acid tags have been developed for the synthesis of mono- and bis-spiropyrans. These compounds, related in structure and functional group to this compound, showcase the potential of naphthalene sulfonamide derivatives in facilitating chemical reactions. The innovative use of such catalysts in synthesizing novel compounds with significant antioxidant and antibacterial activities underlines the broad applicability of this chemical class in synthetic chemistry and drug development (M. Zarei, Hassan Sepehrmansourie, M. Zolfigol, R. Karamian, & Seyed Hamed Moazzami Farida, 2018).

properties

IUPAC Name

3-hydroxy-2-(naphthalen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-9(16)13(14(17)18)15-21(19,20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,15-16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYKSFYQAISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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